molecular formula C12H15BrFN B1599936 N-Cyclopentyl 2-bromo-6-fluorobenzylamine CAS No. 827328-91-6

N-Cyclopentyl 2-bromo-6-fluorobenzylamine

Cat. No. B1599936
M. Wt: 272.16 g/mol
InChI Key: OTAMSXHRNBWMKN-UHFFFAOYSA-N
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Description

“N-Cyclopentyl 2-bromo-6-fluorobenzylamine” is a chemical compound with the CAS Number: 827328-91-6 . It has a molecular weight of 272.16 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)cyclopentanamine .


Molecular Structure Analysis

The InChI code for “N-Cyclopentyl 2-bromo-6-fluorobenzylamine” is 1S/C12H15BrFN/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Metabolism and Elimination Characteristics

N-Cyclopentyl 2-bromo-6-fluorobenzylamine, similar to its analog 25B-NBF, is a potent agonist of the 5-hydroxytryptamine receptor. Research on 25B-NBF, a compound structurally related to N-Cyclopentyl 2-bromo-6-fluorobenzylamine, reveals extensive metabolism into various metabolites via processes such as hydroxylation, O-demethylation, and N-debenzylation when incubated with human hepatocytes. This indicates the compound's potential for significant metabolic transformation in biological systems, suggesting similar metabolic pathways may be relevant for N-Cyclopentyl 2-bromo-6-fluorobenzylamine (Ju-Hyun Kim et al., 2019).

Fluorescent Molecular Rotors

In the context of fluorescent probes, compounds structurally similar to N-Cyclopentyl 2-bromo-6-fluorobenzylamine have been used to create viscosity-sensitive fluorophores. These molecular rotors, when tethered to nucleosides and incorporated into DNA, exhibit a "light-up" response upon binding to proteins, demonstrating potential applications in bioimaging and molecular sensing (D. Dziuba et al., 2015).

Cascade Coupling and Condensation Reactions

The synthesis of complex organic molecules, such as 1,4-benzodiazepin-3-ones, involves cascade coupling and condensation processes using compounds like 2-bromobenzylamines. This methodology, potentially applicable to N-Cyclopentyl 2-bromo-6-fluorobenzylamine, showcases the versatility of bromobenzylamines in synthetic organic chemistry, enabling the creation of biologically active molecules with therapeutic relevance (Hexiang Wang et al., 2009).

RNA Mimics of Green Fluorescent Protein

In the development of genetically encoded fluorescent RNAs for imaging applications, compounds structurally related to N-Cyclopentyl 2-bromo-6-fluorobenzylamine have played a role in identifying novel RNA–fluorophore complexes. These complexes, such as the Broccoli aptamer, bind and activate fluorescence, suggesting that derivatives of N-Cyclopentyl 2-bromo-6-fluorobenzylamine could potentially contribute to the expansion of fluorescent RNA technologies (G. S. Filonov et al., 2014).

Safety And Hazards

The safety information for “N-Cyclopentyl 2-bromo-6-fluorobenzylamine” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAMSXHRNBWMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407489
Record name N-Cyclopentyl 2-bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl 2-bromo-6-fluorobenzylamine

CAS RN

827328-91-6
Record name N-Cyclopentyl 2-bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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